Ethyl 3,5-dichloro-4-methoxybenzoate
Overview
Description
Ethyl 3,5-dichloro-4-methoxybenzoate is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxy group on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-4-methoxybenzoate can be synthesized through the esterification of 3,5-dichloro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-4-methoxybenzoic acid and ethanol in the presence of a strong acid or base.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dichloro-4-methoxybenzoic acid and ethanol.
Oxidation: 3,5-dichloro-4-methoxybenzoic acid.
Scientific Research Applications
Ethyl 3,5-dichloro-4-methoxybenzoate is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets. The ester group can undergo hydrolysis, releasing the active acid form, which may further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,5-Dichloro-4-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
Methyl 3,5-dichloro-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to the combination of chlorine atoms, a methoxy group, and an ethyl ester functional group. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and distinct solubility characteristics, making it valuable in various applications .
Properties
IUPAC Name |
ethyl 3,5-dichloro-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKISJJBQCWTCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166665 | |
Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15945-28-5 | |
Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15945-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015945285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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